molecular formula C14H19NO3S B6506595 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide CAS No. 1421514-05-7

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide

Cat. No. B6506595
CAS RN: 1421514-05-7
M. Wt: 281.37 g/mol
InChI Key: ZHIOENPZZLZHAA-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide, also known as N-HTHCPS, is a cyclopropanesulfonamide derivative which has been studied for its potential applications in the field of medicinal chemistry. N-HTHCPS is a novel compound, and its synthesis and biological activity have been investigated in recent years, with promising results.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide has been studied for its potential applications in a variety of scientific research fields. It has been explored as a potential therapeutic agent for the treatment of certain cancers, as well as for its ability to inhibit the growth of certain bacteria. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, and as an inhibitor of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide in laboratory experiments include its relatively simple synthesis process, and its potential applications in various scientific research fields. Additionally, the compound has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for further research. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in certain solvents.

Future Directions

There are a variety of potential future directions for research involving N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide. These include further investigation into the compound’s potential therapeutic applications, as well as its ability to inhibit the growth of certain bacteria. Additionally, further research could be conducted into the compound’s potential use as an anti-inflammatory agent, and its ability to inhibit certain enzymes involved in the metabolism of drugs. Additionally, further research could be conducted into the compound’s potential use as a pro-drug, and its ability to target specific cells and tissues. Finally, further research could be conducted into the compound’s potential use as a diagnostic tool, and its ability to detect certain diseases or conditions.

Synthesis Methods

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is relatively straightforward and can be accomplished through a two-step process. The first step involves the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl chloride with cyclopropanesulfonamide, in the presence of triethylamine and anhydrous dimethylformamide as a solvent. This reaction results in the formation of the desired compound, this compound. The second step involves the purification of the product using column chromatography.

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-14(10-15-19(17,18)13-5-6-13)8-7-11-3-1-2-4-12(11)9-14/h1-4,13,15-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIOENPZZLZHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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